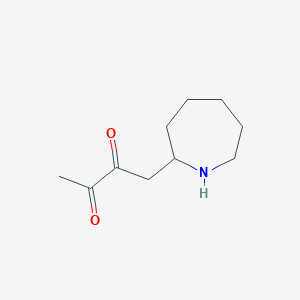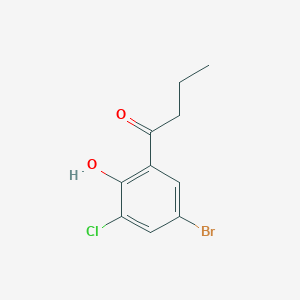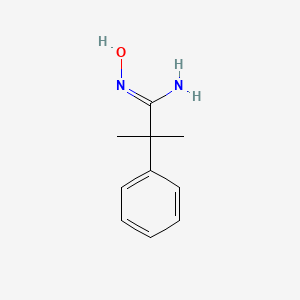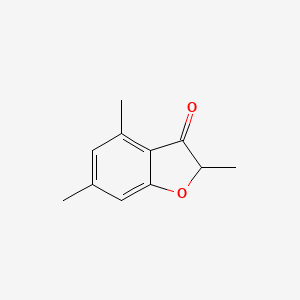
N'-Hydroxy-2-methoxy-3-methylbutanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-2-methoxy-3-methylbutanimidamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. This compound is known for its unique structure and properties, which make it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methoxy-3-methylbutanimidamide typically involves the reaction of 2-methoxy-3-methylbutanamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methoxy-3-methylbutanamide+hydroxylamine hydrochloride→N’-Hydroxy-2-methoxy-3-methylbutanimidamide+by-products
Industrial Production Methods: On an industrial scale, the production of N’-Hydroxy-2-methoxy-3-methylbutanimidamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: N’-Hydroxy-2-methoxy-3-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N’-Hydroxy-2-methoxy-3-methylbutanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N’-Hydroxy-2-methoxy-3-methylbutanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- N’-Hydroxy-2-methylbutanimidamide
- N’-Hydroxy-2-ethoxy-3-methylbutanimidamide
- N’-Hydroxy-2-methoxy-3-ethylbutanimidamide
Comparison: N’-Hydroxy-2-methoxy-3-methylbutanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
N'-hydroxy-2-methoxy-3-methylbutanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)5(10-3)6(7)8-9/h4-5,9H,1-3H3,(H2,7,8) |
InChIキー |
QJGYIEICFCGNOT-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C(/C(=N/O)/N)OC |
正規SMILES |
CC(C)C(C(=NO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


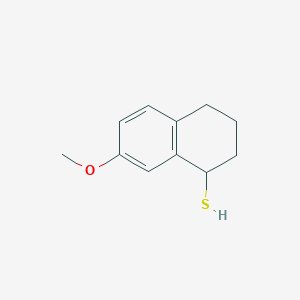
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
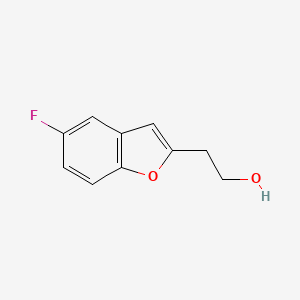
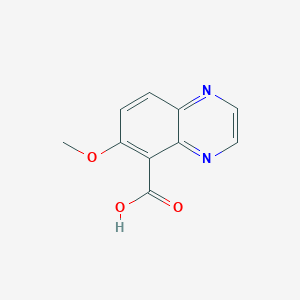
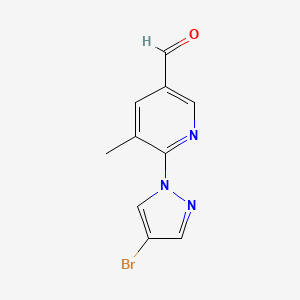
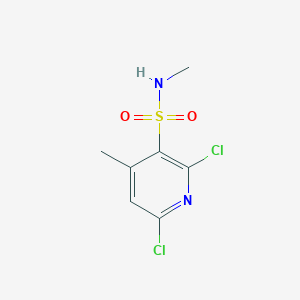

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
